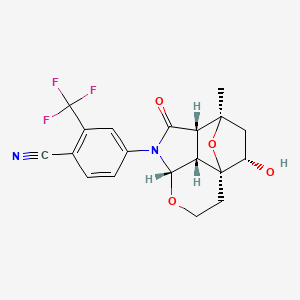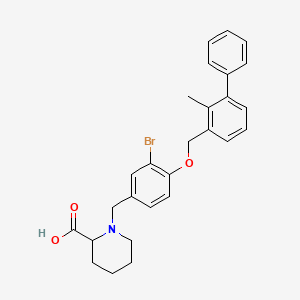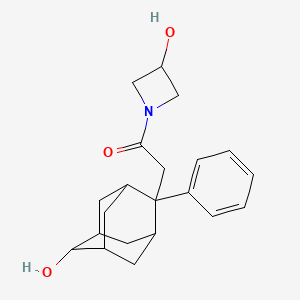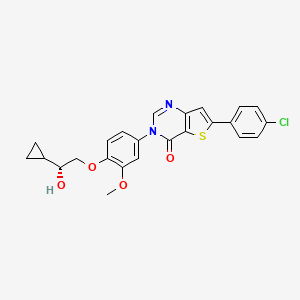
BPKDi
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bipyridyl protein kinase D inhibitor (BPKDi) is a selective inhibitor of the protein kinase D (PKD) family, which includes PKD1, PKD2, and PKD3. These kinases are part of the calcium/calmodulin-dependent kinase superfamily and play crucial roles in various cellular processes, including cell proliferation, differentiation, and migration . This compound has shown potential as a therapeutic agent due to its ability to inhibit PKD activity with high specificity and potency .
Mechanism of Action
Target of Action
BPKDi is a potent bipyridyl Protein Kinase D (PKD) inhibitor . The primary targets of this compound are the three isoforms of the PKD family: PKD1, PKD2, and PKD3 . These kinases are members of the calcium/calmodulin-dependent kinase (CaMK) superfamily . They are implicated in multiple pivotal cellular processes and pathological conditions, including cancer, inflammation, and obesity .
Mode of Action
This compound interacts with its targets (PKD1, PKD2, and PKD3) by inhibiting their activity . It blocks signal-dependent phosphorylation and nuclear export of class IIa HDACs in cardiomyocytes . The IC50 values for PKD1, PKD2, and PKD3 are 1 nM, 9 nM, and 1 nM, respectively .
Biochemical Pathways
The PKD family is activated by many substances, including phorbol ester, platelet-derived growth factor, and G protein-coupled receptor ligands . PKD activity is associated with many diseases and pathological conditions, such as cancer, metabolic diseases, and inflammation, where it regulates cell proliferation, differentiation, programmed cell death, migration, and invasion .
Result of Action
The inhibition of PKD by this compound results in the suppression of signal-dependent phosphorylation and nuclear export of class IIa HDACs in cardiomyocytes . This action can significantly suppress the growth and proliferation of various cancers and inhibit the progression of other diseases .
Action Environment
The specific PKD inhibitor this compound or PKD1 knockdown can eliminate the inhibitory effect on AMPK, illustrating that PKD1 inhibitor restores AMPK signaling to abolish insulin resistance in muscle cells .
Biochemical Analysis
Biochemical Properties
BPKDi interacts with PKD isoforms, PKD1, PKD2, and PKD3, with IC50s of 1 nM, 9 nM, and 1 nM respectively . It blocks signal-dependent phosphorylation and nuclear export of class IIa HDACs in cardiomyocytes .
Cellular Effects
This compound suppresses hypertrophy of cardiomyocytes by blocking signal-dependent phosphorylation and nuclear export of class IIa HDACs . This influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PKD, which in turn blocks the phosphorylation and nuclear export of class IIa HDACs . This leads to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in the metabolic pathways of PKD. It interacts with PKD isoforms, influencing their activity and potentially affecting metabolic flux or metabolite levels .
Preparation Methods
BPKDi is synthesized through high throughput screening and pharmaceutical chemistry techniques . The synthetic route involves the preparation of bipyridyl derivatives, which are then subjected to various reaction conditions to yield the final compound. The industrial production of this compound involves optimizing these synthetic routes to achieve high yield and purity .
Chemical Reactions Analysis
BPKDi undergoes several types of chemical reactions, including phosphorylation and nuclear export inhibition. It blocks signal-dependent phosphorylation and nuclear export of class IIa histone deacetylases in cardiomyocytes . Common reagents used in these reactions include phorbol myristate acetate (PMA) and other protein kinase C activators . The major products formed from these reactions are phosphorylated proteins and inhibited nuclear export .
Scientific Research Applications
BPKDi has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of PKD in various cellular processes . In biology, this compound is employed to investigate the molecular mechanisms underlying PKD-mediated signaling pathways . In medicine, this compound has shown promise as a therapeutic agent for treating diseases such as cancer, inflammation, and cardiac hypertrophy . In industry, this compound is used in the development of new drugs and therapeutic strategies targeting PKD .
Comparison with Similar Compounds
BPKDi is unique in its high selectivity and potency for PKD isoforms compared to other PKD inhibitors. Similar compounds include CID755673, which is another PKD inhibitor but with lower selectivity and potency . This compound has an improved selectivity profile, inhibiting only PKD isoforms without affecting other kinases . This makes this compound a valuable tool for studying PKD-related cellular processes and developing targeted therapies.
Properties
IUPAC Name |
2-[2-(cyclohexylamino)pyridin-4-yl]-6-piperazin-1-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWDRALEEPGBHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does BPKDi impact the expression and localization of Nebulin-related anchoring protein (NRAP) in cardiomyocytes?
A1: this compound, a pharmacological inhibitor of protein kinase D1 (PKD1), has been shown to influence NRAP expression and localization within cardiomyocytes []. The study demonstrated that treating neonatal rat ventricular myocytes (NRVMs) with this compound led to a perinuclear accumulation of NRAP, suggesting an interruption in its normal translocation towards intercalated discs (IDs) []. Furthermore, proteomic analysis revealed a reduction in NRAP abundance upon this compound treatment []. This suggests that PKD1 activity, potentially through the HDAC-MEF2 axis, plays a crucial role in regulating NRAP expression and its localization to the IDs, vital for proper cardiomyocyte function.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B606244.png)





![N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide](/img/structure/B606254.png)



![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride](/img/structure/B606259.png)
![(R)-N-(isoquinolin-3-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine](/img/structure/B606265.png)
